molecular formula C10H31N3O6P2 B12676284 Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate CAS No. 94107-73-0

Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12676284
CAS No.: 94107-73-0
M. Wt: 351.32 g/mol
InChI Key: QHRUBDXIOFVCOS-UHFFFAOYSA-N
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Description

Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a chemical compound known for its unique structure and properties. It belongs to the class of bisphosphonates, which are widely used in various scientific and industrial applications. This compound is characterized by the presence of two phosphonate groups attached to a central nitrogen atom, which is further connected to a 2-ethylhexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2-Ethylhexylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product in a crystalline form.

Chemical Reactions Analysis

Types of Reactions

Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phosphonate species.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate hydrides.

Scientific Research Applications

Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in bone-related diseases.

    Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. In biological systems, bisphosphonates are known to inhibit the activity of osteoclasts, which are cells responsible for bone resorption. This inhibition is achieved through the disruption of the mevalonate pathway, leading to decreased bone resorption and increased bone density.

Comparison with Similar Compounds

Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate can be compared with other similar compounds, such as:

  • Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
  • Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
  • Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate

These compounds share similar structural features but differ in their specific cations and properties. The unique aspect of this compound lies in its ammonium cations, which can influence its solubility, reactivity, and biological activity.

Properties

CAS No.

94107-73-0

Molecular Formula

C10H31N3O6P2

Molecular Weight

351.32 g/mol

IUPAC Name

diazanium;[2-ethylhexyl(phosphonatomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C10H25NO6P2.2H3N/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);2*1H3

InChI Key

QHRUBDXIOFVCOS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

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